Isopentyl cinnamate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Isopentyl cinnamate can be synthesized through the esterification of cinnamic acid with isopentyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid superacids or heteropolyacids as catalysts. These catalysts enhance the reaction rate and yield while minimizing the formation of by-products. Microwave heating methods have also been explored to further improve the efficiency and yield of the esterification process .

化学反応の分析

Types of Reactions: Isopentyl cinnamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce cinnamic acid and isopentyl alcohol.

Oxidation: The compound can be oxidized to form cinnamic acid derivatives.

Reduction: Reduction reactions can convert the double bond in the cinnamate moiety to a single bond, forming saturated esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products:

Hydrolysis: Cinnamic acid and isopentyl alcohol.

Oxidation: Various cinnamic acid derivatives.

Reduction: Saturated esters of this compound.

科学的研究の応用

Antimicrobial Activity

Isopentyl cinnamate has been investigated for its antimicrobial properties against various pathogens. A study synthesized a series of cinnamic acid derivatives, including this compound, and evaluated their antimicrobial activity against fungi and bacteria. Notably, while this compound itself showed limited activity against certain strains of Candida, other derivatives exhibited significant antifungal effects, with minimum inhibitory concentrations (MIC) ranging from 458.15 µM to 726.36 µM for various compounds .

Case Study: Antifungal Activity

In a comparative analysis, butyl cinnamate (another derivative) demonstrated the best antifungal profile with an MIC of 626.62 µM against Candida albicans. The study also employed molecular docking simulations to elucidate the mechanism of action, suggesting that these compounds disrupt fungal cell membranes and interact with ergosterol .

Antiprotozoal Potential

This compound has shown promise in combating protozoal infections. Research highlighted the structure-activity relationships of cinnamate esters, revealing that compounds with specific substitutions on the aromatic ring exhibited potent activity against Leishmania donovani and Trypanosoma brucei. This compound was part of a broader investigation into synthetic analogs that demonstrated selective antiprotozoal activity .

Case Study: Antileishmanial Activity

A study found that certain cinnamate esters displayed high antileishmanial potency. The structural variations significantly influenced their effectiveness, indicating that this compound could be a candidate for further development in treating leishmaniasis .

Larvicidal Activity

The larvicidal properties of this compound have also been explored, particularly against mosquito larvae. Research indicated that various cinnamic acid derivatives, including this compound, exhibited significant larvicidal activity with LC50 values indicating effectiveness at low concentrations.

Data Table: Larvicidal Activity of Cinnamic Acid Derivatives

| Compound | LC50 (mM) | Activity Level |

|---|---|---|

| This compound | 0.83 | Moderate |

| Butyl Cinnamate | 0.21 | High |

| Pentyl Cinnamate | 0.17 | Very High |

| Methyl Cinnamate | 3.54 | Low |

This table summarizes the larvicidal effectiveness of several derivatives, highlighting the potential of this compound within integrated pest management strategies .

作用機序

Isopentyl cinnamate can be compared with other cinnamate esters, such as:

- Methyl cinnamate

- Ethyl cinnamate

- Propyl cinnamate

- Butyl cinnamate

- Pentyl cinnamate

Uniqueness: this compound is unique due to its specific isopentyl group, which imparts distinct physicochemical properties and a unique aroma profile compared to other cinnamate esters .

類似化合物との比較

- Methyl cinnamate: Known for its fruity aroma.

- Ethyl cinnamate: Used in flavoring and fragrance applications.

- Propyl cinnamate: Has a sweet, balsamic odor.

- Butyl cinnamate: Used in perfumes and flavorings.

- Pentyl cinnamate: Similar applications in fragrances and flavors .

生物活性

Isopentyl cinnamate, also known as isoamyl cinnamate, is an ester derivative of cinnamic acid. It has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and insecticidal applications. This article delves into the compound's biological activity, exploring its mechanisms, effects on various organisms, and relevant research findings.

Overview of this compound

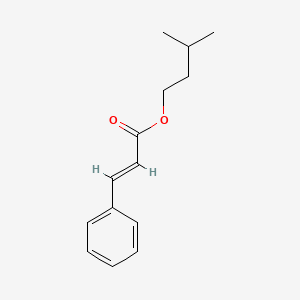

- Chemical Structure : this compound is characterized by an isopentyl group attached to the cinnamate backbone. This structural feature plays a crucial role in its biological interactions.

- CAS Number : 7779-65-9

This compound exhibits biological activity through several mechanisms:

- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties against various pathogenic fungi and bacteria. Its mechanism involves disrupting cellular functions by damaging the plasma membrane and inducing reactive oxygen species (ROS) within microbial cells .

- Larvicidal Activity : The compound has been shown to possess larvicidal effects against mosquito larvae, particularly Aedes aegypti. The larvicidal mechanism involves inhibiting key biochemical pathways essential for larval survival, such as carbonic anhydrase activity and histone deacetylation .

Antimicrobial Properties

A study evaluated the antimicrobial effects of various cinnamate derivatives, including this compound. The results indicated:

- Inhibition of Bacterial Growth : this compound demonstrated notable activity against strains of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 500 to 600 µM .

- Fungal Inhibition : While some derivatives showed limited antifungal activity against Candida species, this compound's effectiveness varied significantly across different fungal strains .

Larvicidal Efficacy

In a study assessing the larvicidal potential of cinnamic acid derivatives:

- Efficacy Against Mosquito Larvae : this compound exhibited an LC50 value of approximately 0.21 mM, indicating strong larvicidal activity comparable to other tested compounds .

- Multi-target Mechanism : The compound's larvicidal action was attributed to its ability to inhibit multiple targets within the larvae, disrupting essential physiological processes .

Case Studies

- Antimicrobial Activity Study :

- Larvicidal Activity Assessment :

Properties and Interactions

- Biochemical Pathways : this compound participates in ester hydrolysis reactions, interacting with enzymes like esterases that facilitate its metabolism within biological systems.

- Transport Mechanisms : The compound's distribution within organisms occurs via transport proteins that facilitate its cellular uptake and bioavailability.

Summary Table of Biological Activities

特性

IUPAC Name |

3-methylbutyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-12(2)10-11-16-14(15)9-8-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHCDEYLWGVZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025454 | |

| Record name | Isoamyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7779-65-9 | |

| Record name | Isoamyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。